molecular formula C15H14FN B7866365 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7866365
M. Wt: 227.28 g/mol
InChI Key: ACUCTGIKEQOUBA-UHFFFAOYSA-N
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Description

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with aniline to form the corresponding Schiff base.

    Cyclization: The Schiff base is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to form the indoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding indole derivative.

    Reduction: Reduction reactions can convert the indoline to its corresponding amine.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)indoline: Lacks the methyl group, which may affect its chemical properties and biological activities.

    5-(3-Methylphenyl)indoline: Lacks the fluoro group, which may influence its reactivity and binding affinity.

    5-Phenylindoline: Lacks both the fluoro and methyl groups, making it less chemically diverse.

Uniqueness

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination enhances its chemical reactivity, binding affinity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c1-10-8-11(2-4-14(10)16)12-3-5-15-13(9-12)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCTGIKEQOUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=C(C=C2)NCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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